N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide
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Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide is an organic compound that features a biphenyl group, a chloro substituent, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Benzamide: The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide: This compound shares the biphenyl core but has different functional groups, leading to distinct biological activities.
1,1’-Biphenyl-3-carboxylic acid: This compound has a carboxylic acid group instead of the benzamide group, resulting in different chemical properties and applications.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
648924-72-5 |
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Molecular Formula |
C22H20ClNO2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H20ClNO2/c1-24(22(25)20-14-19(23)11-12-21(20)26-2)15-16-7-6-10-18(13-16)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
InChI Key |
BFOWTNJCFMZQTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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